![molecular formula C16H11FN6 B15136041 5-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)pyrimidin-4-amine](/img/structure/B15136041.png)
5-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BMS-737 is a potent, non-steroidal, reversible small molecule inhibitor that demonstrates 11-fold selectivity for CYP17 lyase over CYP17 hydroxylase. This compound is engineered to target castration-resistant prostate cancer and effectively lowers testosterone levels while maintaining stable mineralocorticoid and glucocorticoid levels .
Vorbereitungsmethoden
The synthesis of BMS-737 involves extensive structure-activity relationship (SAR) studies on the initial lead compound at three different regions of the molecule. The specific synthetic routes and reaction conditions are proprietary to Bristol-Myers Squibb Company, and detailed industrial production methods are not publicly disclosed .
Analyse Chemischer Reaktionen
BMS-737 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the introduction of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
BMS-737 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Wirkmechanismus
BMS-737 exerts its effects by selectively inhibiting CYP17 lyase, an enzyme involved in the production of androgens. By inhibiting this enzyme, BMS-737 effectively reduces testosterone levels, which is beneficial in the treatment of castration-resistant prostate cancer. The molecular targets and pathways involved include the androgen biosynthesis pathway and the regulation of hormone levels .
Vergleich Mit ähnlichen Verbindungen
BMS-737 is unique in its high selectivity for CYP17 lyase over CYP17 hydroxylase. Similar compounds include:
Abiraterone: Another CYP17 inhibitor used in the treatment of prostate cancer, but with less selectivity for CYP17 lyase.
Ketoconazole: A less selective inhibitor of CYP17, also used in the treatment of prostate cancer.
Orteronel: A selective CYP17 lyase inhibitor, similar to BMS-737, but with different pharmacokinetic properties
BMS-737 stands out due to its high selectivity and minimal impact on other hormone levels, making it a promising candidate for further development and clinical use .
Eigenschaften
Molekularformel |
C16H11FN6 |
|---|---|
Molekulargewicht |
306.30 g/mol |
IUPAC-Name |
5-[1-(4-fluorophenyl)pyrazolo[3,4-b]pyridin-4-yl]pyrimidin-4-amine |
InChI |
InChI=1S/C16H11FN6/c17-10-1-3-11(4-2-10)23-16-14(8-22-23)12(5-6-20-16)13-7-19-9-21-15(13)18/h1-9H,(H2,18,19,21) |
InChI-Schlüssel |
OEVSKJAZBGCGII-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N2C3=NC=CC(=C3C=N2)C4=CN=CN=C4N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate](/img/structure/B15135959.png)
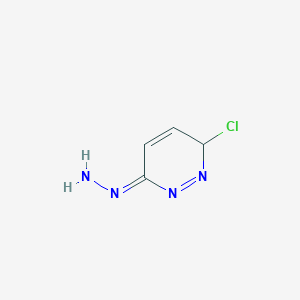
![(2S)-2-[[(1S)-5-[3-[4-[8-[4-[bis[3-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-oxopropyl]amino]phenyl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]-N-[3-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-oxopropyl]anilino]propanoylamino]-1-carboxypentyl]carbamoylamino]pentanedioic acid](/img/structure/B15135974.png)
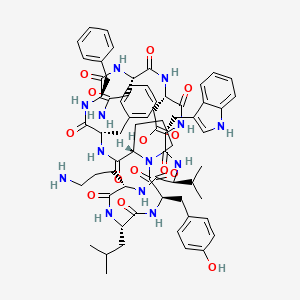
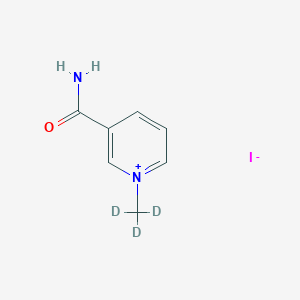
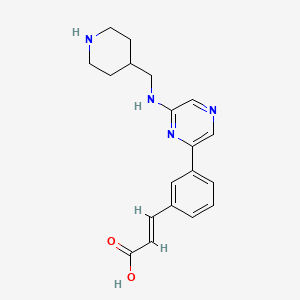
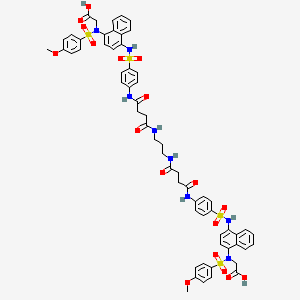
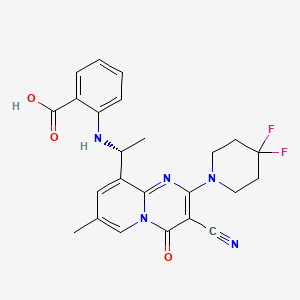
![Methyl 4-[(1,4-dihydroxy-2-naphthyl)methylamino]benzoate](/img/structure/B15136009.png)
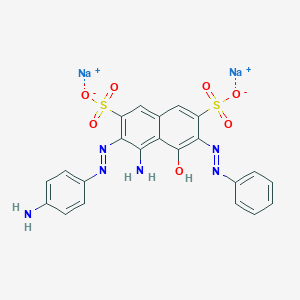
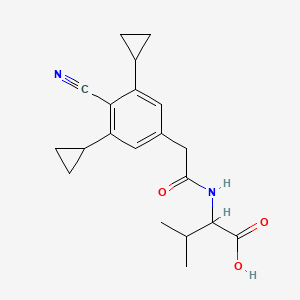
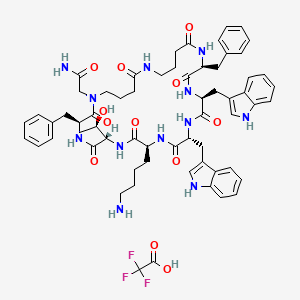
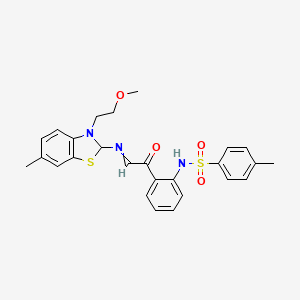
![Benzamide, N-(5,10,15,16-tetrahydro-5,10,15-trioxoanthra[2,1,9-mna]naphth[2,3-h]acridin-11-yl)-](/img/structure/B15136031.png)
